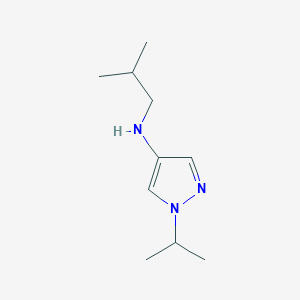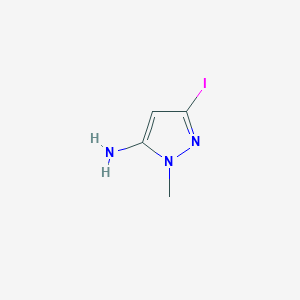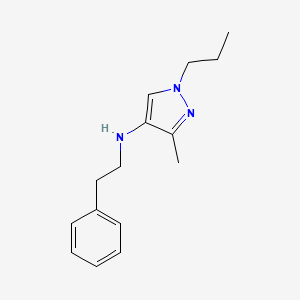![molecular formula C15H22FN B11732061 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732061.png)
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C15H22FN and a molecular weight of 235.34 g/mol. This compound is characterized by the presence of a fluorophenyl group attached to a cyclobutyl ring, which is further connected to a butylamine chain. It is a useful research chemical and has applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with other similar compounds, such as:
1-[1-(2-Fluorophenyl)cyclobutyl]methanamine: This compound has a similar structure but with a different alkyl chain length.
1-[1-(2-Fluorophenyl)cyclobutyl]-3-methylbutan-1-amine: Another structurally similar compound with slight variations in the alkyl chain.
The uniqueness of this compound lies in its specific structural configuration, which can result in different chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C15H22FN |
|---|---|
Poids moléculaire |
235.34 g/mol |
Nom IUPAC |
1-[1-(2-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22FN/c1-11(2)10-14(17)15(8-5-9-15)12-6-3-4-7-13(12)16/h3-4,6-7,11,14H,5,8-10,17H2,1-2H3 |
Clé InChI |
YLYHFMIYPQFUCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC=CC=C2F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731986.png)
![2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline](/img/structure/B11731987.png)
![butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731991.png)
![[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride](/img/structure/B11731995.png)
![7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11732019.png)
![2-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732021.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)




![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)

